molecular formula C22H21F3N8O4 B11507920 2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11507920
M. Wt: 518.4 g/mol
InChI Key: SNXQQEBRLYEAQO-KKMKTNMSSA-N
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Description

2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is a complex organic compound that features a nitrophenol core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol typically involves multiple steps. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . The presence of electron-withdrawing groups, such as nitro groups, can significantly enhance the reactivity of the aryl halide, facilitating the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while electrophilic aromatic substitution can introduce various substituents onto the aromatic ring.

Scientific Research Applications

2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol involves its interaction with specific molecular targets. The nitro group and other functional groups can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-nitro-6-[(E)-(2-{4-[2-(pyridin-2-yl)piperidin-1-yl]-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions. This complexity allows for a wide range of applications and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C22H21F3N8O4

Molecular Weight

518.4 g/mol

IUPAC Name

2-nitro-6-[(E)-[[4-(2-pyridin-2-ylpiperidin-1-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C22H21F3N8O4/c23-22(24,25)13-37-21-29-19(31-27-12-14-6-5-9-17(18(14)34)33(35)36)28-20(30-21)32-11-4-2-8-16(32)15-7-1-3-10-26-15/h1,3,5-7,9-10,12,16,34H,2,4,8,11,13H2,(H,28,29,30,31)/b27-12+

InChI Key

SNXQQEBRLYEAQO-KKMKTNMSSA-N

Isomeric SMILES

C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)N/N=C/C4=C(C(=CC=C4)[N+](=O)[O-])O)OCC(F)(F)F

Canonical SMILES

C1CCN(C(C1)C2=CC=CC=N2)C3=NC(=NC(=N3)NN=CC4=C(C(=CC=C4)[N+](=O)[O-])O)OCC(F)(F)F

Origin of Product

United States

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